5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester
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Overview
Description
5-[(4-methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester is an aralkylamine.
Scientific Research Applications
Anticancer Potential
5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester and its derivatives have been explored for potential anticancer properties. For instance, compounds synthesized from piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids exhibited promising anticancer activity, highlighting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).
Antimicrobial Activities
Research has also been conducted on the antimicrobial properties of derivatives of 5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester. New derivatives containing piperidine or pyrrolidine rings were synthesized and found to exhibit strong antimicrobial activity, demonstrating their potential in addressing microbial infections (Krolenko et al., 2016).
Tuberculostatic Activity
Compounds derived from 5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester have also been studied for their tuberculostatic activity. A study synthesized derivatives and evaluated them in vitro for tuberculostatic properties, indicating potential use in treating tuberculosis (Foks et al., 2004).
Selective Anion Removal
These compounds have been tested for their ability to selectively precipitate anions, showing potential utility in the removal and recovery of specific anions like chromate, molybdate, and vanadate from aqueous solutions (Heininger & Meloan, 1992).
Cytotoxicity Evaluation
The cytotoxicity of hybrids of 1,3,4- or 1,2,5-oxadiazoles tethered from ursane and lupane core with 1,2,3-triazole has been investigated. These studies explore the potential of these compounds in exhibiting cytotoxic activity towards certain cancer cells, such as MCF-7 and HepG2 cells (Popov et al., 2020).
properties
Product Name |
5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester |
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Molecular Formula |
C18H23N7O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C18H23N7O3/c1-3-27-18(26)15-14(12-23-10-6-13(2)7-11-23)25(22-19-15)17-16(20-28-21-17)24-8-4-5-9-24/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
InChI Key |
SWLRMOYLLOZQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N3C=CC=C3)CN4CCC(CC4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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